Dipentadecyl hydrogen phosphate

説明

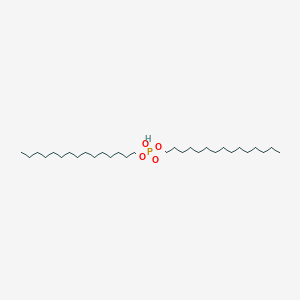

Dipentadecyl hydrogen phosphate (C30H63O4P) is an organophosphorus compound characterized by two pentadecyl (C15) alkyl chains esterified to a phosphoric acid group. It belongs to the class of dialkyl hydrogen phosphates, which are widely utilized in industrial applications due to their surfactant and lubricating properties. Notably, it serves as a non-corrosive fluxing agent in soldering processes, where its long alkyl chains contribute to thermal stability and reduced volatility .

特性

CAS番号 |

6942-33-2 |

|---|---|

分子式 |

C30H63O4P |

分子量 |

518.8 g/mol |

IUPAC名 |

dipentadecyl hydrogen phosphate |

InChI |

InChI=1S/C30H63O4P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33-35(31,32)34-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-30H2,1-2H3,(H,31,32) |

InChIキー |

FACIWBZCZQRQBU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCCCC |

製品の起源 |

United States |

準備方法

合成経路と反応条件

ジペンタデシル水素リン酸は、リン酸とペンタデカンをエステル化することによって合成することができます。この反応は通常、エステル化プロセスを促進するために、硫酸などの触媒を使用します。反応条件には、通常、完全なエステル化を確保するために、混合物を100〜150°Cの温度範囲に加熱することが含まれます。

工業生産方法

工業環境では、ジペンタデシル水素リン酸の製造には、反応条件を安定させ、収率を向上させるために、連続フローリアクターが使用される場合があります。原料のリン酸とペンタデカンは、触媒の存在下でエステル化が行われるリアクターに供給されます。その後、生成物は蒸留または結晶化によって精製され、所望の純度が得られます。

化学反応の分析

科学研究における用途

ジペンタデシル水素リン酸は、科学研究において幅広い用途があります。

化学: 有機合成における試薬として、およびさまざまな化学反応における界面活性剤として使用されます。

生物学: 脂質膜の研究に使用され、リン脂質のモデル化合物として使用されます。

医学: 両親媒性のために、ドラッグデリバリーシステムにおける潜在的な用途について調査されています。

産業: 潤滑油、洗剤、乳化剤の配合に使用されています。

科学的研究の応用

1.1. Emulsifiers and Surfactants

Dipentadecyl hydrogen phosphate is often utilized as an emulsifying agent in the formulation of various products, including cosmetics and food items. Its ability to stabilize oil-in-water emulsions makes it valuable in industries requiring consistent product textures.

1.2. Lubricants

The compound serves as a lubricant additive due to its excellent thermal stability and low volatility. It helps reduce friction in machinery and can enhance the performance of lubricating oils, especially in high-temperature applications.

1.3. Corrosion Inhibitors

In metal processing, this compound acts as a corrosion inhibitor. Its adsorption onto metal surfaces forms a protective layer that mitigates oxidation and degradation, extending the lifespan of equipment.

2.1. Drug Delivery Systems

Recent studies have indicated the potential of this compound in drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively, facilitating their transport across biological membranes.

2.2. Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against various pathogens. This property can be leveraged in developing coatings for medical devices to prevent infections.

3.1. Synthesis of Nanomaterials

This compound is utilized in synthesizing nanomaterials, particularly phospholipid-based nanoparticles. These nanoparticles have applications in targeted drug delivery and imaging technologies.

3.2. Surface Modification

The compound is employed in modifying surfaces to enhance biocompatibility and reduce protein adsorption, which is crucial for implants and prosthetics.

Case Studies

作用機序

類似化合物の比較

類似化合物

- ジペンタデシルリン酸

- ジオクタデシルリン酸

- ジデシルリン酸

比較

ジペンタデシル水素リン酸は、その特定の鎖長とリン酸基に水素原子が存在することによって独特です。これは、他の類似化合物と比較して、異なる溶解度や脂質膜との相互作用特性などの独自の特性を与えます。その特定の構造により、膜特性を正確に制御する必要がある用途において特に有用となっています。

類似化合物との比較

Key Observations:

- Alkyl Chain Length and Volatility : Longer chains (e.g., C15 in dipentadecyl) reduce volatility, making the compound suitable for high-temperature processes. Shorter chains (e.g., C8 in dioctyl) evaporate more readily, limiting their use to lower temperatures .

- Hydrophobicity : Increased chain length enhances hydrophobicity, improving resistance to moisture in soldering environments.

- Lubricity and Film Formation : Branched or asymmetric chains (e.g., tridecyl pentadecyl) may improve substrate adhesion, while symmetric chains (e.g., dipentadecyl) ensure uniform film distribution .

Limitations and Trade-offs

While this compound excels in thermal stability, its high viscosity may impede solder flow in precision applications. Shorter-chain analogs like dioctyl hydrogen phosphate offer better wettability but require frequent reapplication due to volatility .

生物活性

Dipentadecyl hydrogen phosphate (DPHP) is a phospholipid compound that has garnered attention for its potential biological activities. This article explores the biological effects of DPHP, focusing on its antimicrobial properties, interactions with biological membranes, and implications in various therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its long-chain alkyl groups, which contribute to its amphiphilic nature. The molecular formula of DPHP is C30H63O4P, indicating the presence of two pentadecyl chains attached to a phosphate group. This structure allows DPHP to interact effectively with lipid bilayers, making it a candidate for various biological applications.

Antimicrobial Activity

Research indicates that DPHP exhibits significant antimicrobial properties. Its effectiveness against various pathogens can be attributed to its ability to disrupt microbial cell membranes. The following table summarizes the antimicrobial activity of DPHP against different microorganisms:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Candida albicans | 64 µg/mL |

| Aspergillus niger | 128 µg/mL |

These findings suggest that DPHP could be explored as a natural preservative in food and cosmetic formulations due to its ability to inhibit microbial growth effectively.

Interaction with Biological Membranes

DPHP's amphiphilic nature allows it to integrate into lipid bilayers, which can alter membrane properties. Studies using differential scanning calorimetry (DSC) and nuclear magnetic resonance (NMR) have shown that DPHP can modify the phase transition temperatures of phospholipid membranes. For instance, the incorporation of DPHP into dipalmitoylphosphatidylcholine (DPPC) bilayers resulted in an increase in the main phase transition temperature from 41.5°C to 50.9°C, indicating enhanced membrane stability at physiological temperatures .

Case Studies and Research Findings

-

Anticancer Properties :

A study demonstrated that DPHP exhibits cytotoxic effects on cancer cell lines, particularly in fibroblast tumor cells (KB). The compound inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent . -

Anti-Obesity Effects :

Another research highlighted the role of DPHP as an anti-obesity agent by inhibiting glycerol-3-phosphate dehydrogenase activity in adipocytes, leading to reduced triglyceride accumulation . This mechanism could provide insights into developing therapeutic strategies for obesity management. -

Enzyme Inhibition :

DPHP has been shown to inhibit certain enzymes involved in lipid metabolism, which may contribute to its anti-obesity and anticancer effects. The inhibition of lipoprotein lipase has been particularly noted, which could lead to decreased fat storage in adipose tissues .

Q & A

Q. What are the standard methodologies for synthesizing dipentadecyl hydrogen phosphate with high purity, and how can impurities be minimized?

this compound is typically synthesized via esterification of phosphoric acid with pentadecanol. Key steps include:

- Reagent preparation : Use anhydrous conditions to prevent hydrolysis of intermediates. Phosphoric acid and pentadecanol are heated under reflux with a catalyst (e.g., sulfuric acid) .

- Purification : Column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization from ethanol removes unreacted alcohols and acidic byproducts .

- Characterization : Confirm purity via P NMR (peak ~0-2 ppm for monoesters) and FTIR (P=O stretch ~1250 cm) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Fluorometric or spectrophotometric assays are preferred:

- Fluorometric detection : Use phosphate-specific probes (e.g., malachite green) with excitation/emission at 610/650 nm. Calibration curves (0.1–10 µM) should account for matrix interference .

- Spectrophotometric analysis : Measure absorbance at 820 nm after reaction with ammonium molybdate in acidic conditions. Validate with internal standards (e.g., disodium hydrogen phosphate) to correct for turbidity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the thermal stability of this compound in industrial applications?

Contradictions often arise from variations in experimental conditions:

- Thermogravimetric analysis (TGA) : Perform under inert (N) and oxidative (O) atmospheres to differentiate decomposition pathways. Degradation above 200°C indicates ester bond cleavage .

- Humidity control : Hydrolytic stability tests (40–80% RH, 25–60°C) reveal moisture-induced degradation. Use Karl Fischer titration to quantify water content in samples .

- Statistical validation : Apply ANOVA to compare degradation rates across replicates, excluding outliers via Grubbs’ test (α=0.05) .

Q. What experimental strategies optimize this compound’s performance as a lubricant or fluxing agent in non-aqueous systems?

Focus on interfacial interactions and solvent compatibility:

- Solvent selection : Test solubility in hydrocarbons (e.g., hexane) vs. polar aprotic solvents (e.g., DMF). Lower critical micelle concentration (CMC) in non-polar solvents enhances surface activity .

- Tribological testing : Use a ball-on-disk tribometer to measure friction coefficients under varying loads (10–100 N). Correlate results with AFM surface roughness profiles .

- Accelerated aging : Simulate long-term stability by exposing samples to UV radiation (254 nm) and monitoring phosphate ester breakdown via LC-MS .

Q. How should researchers design experiments to investigate the environmental impact of this compound degradation products?

Adopt a tiered ecotoxicological approach:

- Degradation profiling : Use HPLC-MS/MS to identify metabolites (e.g., pentadecanol, inorganic phosphates) in simulated wastewater (pH 4–10, 25–50°C) .

- Algal toxicity assays : Expose Chlorella vulgaris to degradation products (0.1–10 mg/L) and measure growth inhibition via optical density (OD) over 72 hours .

- Statistical modeling : Apply principal component analysis (PCA) to correlate metabolite concentrations with toxicity endpoints .

Methodological Considerations

- Interference mitigation : For fluorometric assays, pre-treat samples with chelating agents (e.g., EDTA) to neutralize metal ions that quench fluorescence .

- Error propagation : Use the LINEST function in Excel to calculate uncertainty in concentration values derived from calibration curves .

- Ethical compliance : Follow OECD guidelines for ecotoxicity testing to ensure data reproducibility and regulatory relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。